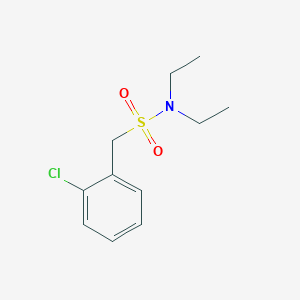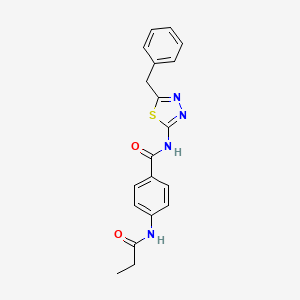![molecular formula C18H21N3O4 B4394048 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
描述
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide, also known as INE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of substituted benzamides and has been found to have potential therapeutic applications in various diseases. In
作用机制
The mechanism of action of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is commonly dysregulated in cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell growth and survival, including cyclin D1, c-Myc, and Bcl-2. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to increase the expression of proteins involved in apoptosis, including Bax and caspase-3. In addition, 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have anti-inflammatory properties, which can reduce inflammation in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity towards cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in scientific research. One of the directions is the development of new analogs of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide that have improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in other diseases, such as diabetes and neurodegenerative diseases. In addition, the combination of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide with other drugs or therapies could enhance its efficacy in cancer therapy.
科学研究应用
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been extensively used in scientific research, especially in the field of cancer research. It has been found to have potential therapeutic applications in various types of cancer, including breast, lung, and colon cancer. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels in tumors.
属性
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-15-9-7-14(8-10-15)18(22)20-12-11-19-16-5-3-4-6-17(16)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASRRLSEDVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)

![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)

![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
